molecular formula C18H34O4 B8412125 Succinic acid monotetradecyl ester

Succinic acid monotetradecyl ester

Cat. No.: B8412125
M. Wt: 314.5 g/mol
InChI Key: LSWKXNPXIJXDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinic acid monotetradecyl ester is a monoester derivative of succinic acid, where one carboxylic acid group is esterified with a tetradecyl (C14) alkyl chain, leaving the other carboxylic acid group free. This structure confers amphiphilic properties, combining the hydrophilic carboxylate moiety with a lipophilic long alkyl chain. Such esters are often utilized in industrial applications, including surfactants, emulsifiers, and stabilizers, due to their ability to interact with both polar and nonpolar substances . In pharmaceuticals, succinic acid esters are explored for their bioavailability and metabolic effects, as esterification can modulate solubility and cellular uptake .

Properties

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

4-oxo-4-tetradecoxybutanoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20/h2-16H2,1H3,(H,19,20)

InChI Key

LSWKXNPXIJXDHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCC(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

2.1 Insulinotropic Properties

Research indicates that esters of succinic acid, including monoethyl and potentially monotetradecyl esters, may exhibit insulinotropic effects, making them candidates for diabetes treatment. A study highlighted the positive influence of these esters on glycemic control in diabetic models, suggesting potential therapeutic uses in managing type 2 diabetes by enhancing insulin secretion and improving metabolic profiles .

Case Study:

  • Title: Effects of Succinic Acid Esters on Diabetes
  • Findings: Administration of succinic acid esters improved insulin sensitivity and reduced blood glucose levels in diabetic rats.
  • Methodology: Intraperitoneal administration over 30 days with subsequent analysis of glucose and insulin levels.

2.2 Stress-Protection Mechanism

Another area of interest is the stress-protective action attributed to certain succinic acid derivatives. Research has shown that these compounds can enhance cold adaptation in animals and humans, indicating potential applications in medicine for improving resilience against environmental stressors .

Cosmetic and Personal Care Applications

Succinic acid monotetradecyl ester is utilized as an emollient and skin conditioning agent in cosmetic formulations. Its ability to enhance skin hydration and provide a smooth texture makes it a valuable ingredient in lotions, creams, and other personal care products.

Data Table: Cosmetic Applications of this compound

Application TypeFunctionalityExample Products
Skin ConditioningMoisturizing and softeningLotions, creams
EmulsificationStabilizes oil-in-water emulsionsSunscreens
Fragrance FixativeEnhances longevity of scentsPerfumes

Material Science Applications

4.1 Polymer Production

Succinic acid esters have been explored as monomers in polymer synthesis. Their incorporation into polymer chains can enhance properties such as flexibility and thermal stability. The use of biobased succinic acid derivatives aligns with sustainable practices in materials science.

Case Study:

  • Title: Biopolymer Synthesis from Succinic Acid Esters
  • Findings: Polymers synthesized using succinic acid esters demonstrated improved mechanical properties compared to traditional petrochemical-based polymers.
  • Methodology: Comparative analysis of mechanical properties between biopolymer samples and conventional plastics.

Environmental Considerations

Given the increasing focus on sustainability, the production of this compound from renewable resources (e.g., fermentation processes) presents an environmentally friendly alternative to traditional petrochemical routes . This aspect is critical as industries seek greener solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Succinic Acid Diesters (e.g., Succinic Acid Dimethyl Ester): Diesters, such as succinic acid dimethyl ester, lack free carboxylic acid groups, reducing their polarity and increasing volatility. These are commonly used in flavor and fragrance industries .
  • Succinic Acid Amides (e.g., Betulin Derivatives): Amide derivatives of succinic acid exhibit significantly higher biological activity (3–11-fold lower IC50 values) compared to ester analogs. For example, succinic acid amides demonstrated IC50 values comparable to cisplatin (1.83–3.16 µM), whereas esters like azelaic acid ester showed weaker activity (IC50: 3.94–7.04 µM) .

Chain Length and Aliphatic Linkers

  • Short-Chain Esters (e.g., Succinic Acid Mono-tert-Butyl Ester): Esters with small aliphatic linkers (e.g., tert-butyl, methyl) generally exhibit higher biological efficacy due to improved solubility and membrane permeability. Evidence indicates that shorter linkers in succinic acid analogs enhance cytotoxicity, likely due to better cellular uptake .
  • Long-Chain Esters (e.g., Octenyl Succinic Acid Arabic Gum Ester): Esters with longer alkyl chains, such as octenyl succinic acid arabic gum ester (OS-GA), are optimized for emulsification. OS-GA’s emulsifying capacity peaks at 3.0% OSA loading, pH 8.85, and 33°C .

Aromatic vs. Aliphatic Esters

  • Aromatic Esters (e.g., Succinic Acid 3-Chlorophenyl 4-Methoxybenzyl Ester) :
    Aromatic substituents introduce steric and electronic effects, altering reactivity and applications. For instance, chlorophenyl esters may enhance antimicrobial activity but reduce biodegradability compared to aliphatic esters like the tetradecyl derivative .

Metabolic and Pharmacological Effects

  • Free Succinic Acid vs. Esters :
    Free succinic acid reduces adiposity in high-fat diets but increases fasting blood glucose, while ester forms (e.g., ethyl esters) may improve glucose disposal. This suggests that the tetradecyl ester’s metabolic impact could differ from the parent acid, though specific data remain scarce .

Data Tables

Table 1: Comparison of Key Properties

Compound Structure Type Chain Length IC50 (µM) Key Applications
Succinic acid monotetradecyl ester Monoester (C14) Long N/A Surfactants, Emulsifiers
Succinic acid dimethyl ester Diester (C1) Short N/A Flavors, Fragrances
Succinic acid amide 2a Amide Short 2.03 Anticancer agents
Octenyl succinic acid arabic gum ester Monoester (C8) Medium N/A Food emulsifier

Table 2: Trends in Ester Activity

Factor Impact on Activity Example Compounds
Free Carboxylic Group Enhances emulsification, ionic interactions Monotetradecyl ester, OS-GA
Short Aliphatic Linker Improves cytotoxicity, solubility Mono-tert-butyl ester
Amide Functionalization Boosts bioactivity (lower IC50) Betulin-derived amides

Industrial and Research Implications

  • Emulsifiers : The tetradecyl ester’s long chain may outperform shorter esters (e.g., OS-GA) in stabilizing lipid-rich systems but requires optimization of synthesis conditions .
  • Drug Delivery : While amides are preferred for therapeutic activity, the tetradecyl ester’s amphiphilicity could aid in prodrug design for targeted release .
  • Synthesis: Analogous to OS-GA, the tetradecyl ester can be synthesized via esterification of succinic anhydride with tetradecanol, though scalability and purity challenges may arise .

Preparation Methods

Reaction Mechanism and Catalysis

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common homogeneous catalysts. Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer advantages in recyclability and reduced corrosion.

Key Parameters:

  • Molar Ratio: A 1:1 molar ratio of succinic acid to tetradecanol minimizes diester formation. Excess tetradecanol (up to 2:1) may improve conversion but complicates purification.

  • Temperature: 120–160°C, balancing reaction rate with thermal stability of tetradecanol (b.p. 263°C).

  • Water Removal: Azeotropic distillation or molecular sieves shift equilibrium toward ester formation.

Experimental Data from Analogous Systems

ParameterValue (Succinic Acid + Methanol)Adjusted for Tetradecanol
CatalystH₂SO₄ (1 wt%)H₂SO₄ or Amberlyst-15
Temperature65–80°C140–160°C
Reaction Time2–4 hours6–8 hours
Conversion>90%~70–85% (estimated)

Challenges:

  • Tetradecanol’s high viscosity and low polarity reduce reaction kinetics.

  • Diester formation increases at higher conversions, necessitating precise stoichiometry.

Succinic Anhydride Route with Tetradecanol

Succinic anhydride reacts more readily with alcohols than succinic acid, making it a preferred starting material for monoesters. This method avoids water generation, simplifying purification.

Reaction Setup and Optimization

The anhydride undergoes ring-opening esterification with tetradecanol under mild conditions:

Succinic anhydride+TetradecanolMonotetradecyl succinate+Succinic acid (minor)\text{Succinic anhydride} + \text{Tetradecanol} \rightarrow \text{Monotetradecyl succinate} + \text{Succinic acid (minor)}

Conditions:

  • Solvent: Toluene or dimethylformamide (DMF) enhances miscibility.

  • Catalyst: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) accelerates the reaction.

  • Temperature: 80–100°C for 3–5 hours.

High-Gravity Reactor Adaptation

A patent describing monomethyl succinate synthesis (CN104557536A) employs a static mixer followed by a high-gravity reactor to intensify mass transfer. For tetradecanol:

  • Static Mixer: Pre-mixes succinic anhydride and molten tetradecanol (70–80°C).

  • High-Gravity Reactor: Operates at 1,000–3,000 rpm to reduce viscosity limitations, achieving >85% conversion in 1–2 hours.

Advantages:

  • Reduced reaction time.

  • Improved yield by minimizing side reactions.

Reactive Distillation for Continuous Production

Reactive distillation integrates reaction and separation, ideal for equilibrium-limited esterification. A patent (US9776948B2) details this approach for dimethyl succinate, adaptable to tetradecanol.

Process Design

  • Column Setup: Tetradecanol is fed at the column base, while succinic acid enters near the bottom.

  • Temperature Gradient: 150–220°C at the base (reaction zone) to 100–150°C at the top (separation zone).

  • Catalyst: Autocatalytic (succinic acid) or resin catalysts (e.g., DPT-2).

Performance Metrics:

ParameterValue (Methanol System)Adjusted for Tetradecanol
Pressure1–2 MPa0.1–0.5 MPa (vacuum)
Residence Time40–50 minutes2–3 hours
Purity>95%~85–90% (estimated)

Limitations:

  • High energy input for tetradecanol vaporization.

  • Catalyst deactivation by succinic acid residues.

Purification and Characterization

Crystallization and Distillation

  • Crystallization: Monotetradecyl succinate crystallizes upon cooling (m.p. ~50–60°C). Solvent recrystallization (e.g., ethanol) enhances purity.

  • Short-Path Distillation: Under vacuum (0.01–0.1 mmHg), separates monoester from diester and unreacted acid.

Analytical Validation

  • Titration: Acid value determination to assess residual succinic acid.

  • GC-MS/NMR: Confirms ester structure and purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnergy Intensity
Direct Esterification70–8580–90ModerateHigh
Anhydride Route85–9290–95HighModerate
Reactive Distillation75–8885–90HighVery High

Recommendations:

  • Laboratory-scale: Anhydride route with high-gravity reactor.

  • Industrial-scale: Reactive distillation with resin catalysts .

Q & A

Q. What are the standard synthetic routes for preparing succinic acid monotetradecyl ester, and how can reaction efficiency be quantified?

this compound is typically synthesized via esterification of succinic acid (or its anhydride) with tetradecanol under acid catalysis. A methodologically rigorous approach involves:

  • Step 1 : Reacting succinic anhydride with tetradecanol in a 1:1 molar ratio using concentrated sulfuric acid or p-toluenesulfonic acid as a catalyst at 80–100°C for 4–6 hours .
  • Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) or FT-IR to track the disappearance of the anhydride peak (~1850 cm⁻¹) and emergence of ester carbonyl (~1730 cm⁻¹).
  • Quantification : Calculate yield gravimetrically after purification via column chromatography or recrystallization. Typical yields range from 65% to 85%, depending on solvent polarity and catalyst loading .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Confirm esterification by observing the downfield shift of the succinyl carbonyl carbon (~170–175 ppm) and the tetradecyl chain’s terminal methyl group (δ ~0.88 ppm, triplet) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 356.3 (M⁺ for C₁₈H₃₄O₄) and fragment ions corresponding to tetradecyl (C₁₄H₂₉⁺, m/z 197.2) and succinyl (C₄H₅O₄⁺, m/z 117.0) moieties .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/O percentages (e.g., C: 67.38%, H: 10.78%, O: 21.84%) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for publication?

  • Chromatography : Use HPLC with a C18 column and UV detection at 210 nm. A single peak with >95% area indicates high purity .
  • Melting Point : Pure esters typically exhibit sharp melting points (e.g., ~45–47°C for monotetradecyl ester). Broad ranges suggest impurities .
  • Supporting Data : Journals like the Beilstein Journal of Organic Chemistry require full spectral datasets (NMR, MS) in supplementary materials for novel compounds .

Advanced Research Questions

Q. What experimental design considerations are critical when optimizing solvent systems for this compound synthesis?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (toluene, hexane) favor reversible esterification, requiring Dean-Stark traps for water removal .
  • Temperature Gradients : Elevated temperatures (80–100°C) accelerate kinetics but may degrade heat-sensitive catalysts. Controlled microwave-assisted synthesis can reduce side-product formation .
  • Case Study : In a 2022 study, toluene with 5% p-toluenesulfonic acid achieved 82% yield, while DMF resulted in 73% yield but higher by-product formation .

Q. How should researchers resolve contradictions in spectral data when characterizing deuterated analogs of succinic acid esters?

  • Deuterated Esters : For analogs like succinic-2,2,3,3-d₄ acid monotetradecyl ester, use ²H NMR to confirm deuterium incorporation at specified positions. Compare with non-deuterated spectra to avoid misassignment .
  • Contradictions : If mass spectrometry shows unexpected m/z values (e.g., +1 Da shifts), verify isotopic purity via elemental analysis or consult databases like NIST Chemistry WebBook .

Q. What methodologies are recommended for analyzing the metabolic stability of succinic acid esters in biological matrices?

  • In Vitro Models : Incubate esters with hepatocytes (e.g., rat hepatocytes) and track degradation via LC-MS/MS. For example, [2,3-¹³C]-labeled succinic acid dimethyl ester showed 90% hydrolysis within 2 hours in diabetic rat hepatocytes .
  • Kinetic Parameters : Calculate half-life (t₁/₂) and Michaelis-Menten constants (Kₘ, Vₘₐₓ) to compare metabolic rates across biological conditions (e.g., fasting vs. diabetes) .

Q. How can researchers mitigate by-product formation during large-scale synthesis of this compound?

  • By-Products : Common issues include diesters (e.g., ditetradecyl succinate) from excess alcohol or anhydride hydrolysis products.
  • Mitigation Strategies :
  • Use stoichiometric alcohol:anhydride ratios (1:1) and inert atmospheres to prevent hydrolysis .
  • Employ scavengers (e.g., molecular sieves) to absorb water and shift equilibrium toward ester formation .
    • Case Study : A 2023 protocol reduced diester contamination from 12% to 3% by adding 3Å molecular sieves .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported esterification yields across studies?

  • Variables to Audit :
  • Catalyst type/loading (e.g., H₂SO₄ vs. enzyme-catalyzed reactions).
  • Solvent purity (traces of water reduce yields).
    • Statistical Tools : Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from ≥5 studies and identify outliers via funnel plots .

Q. What advanced techniques validate the structural homogeneity of succinic acid esters in crystallography studies?

  • Single-Crystal X-ray Diffraction : Resolve atomic positions to confirm ester conformation. For example, 2-(phenylhydrazono)-succinic acid dimethyl ester showed planar geometry at the hydrazone moiety in a 2016 study .
  • Dynamic Light Scattering (DLS) : Assess aggregation in solution-phase studies, which may obscure NMR/UV-Vis data .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook (for MS/NMR reference data) .
  • Synthetic Protocols : Organic Chemistry III (National Open University of Nigeria) for malonic/succinic ester homologation .
  • Data Reporting Standards : Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility .

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